2-(Azetidin-3-yl(methyl)amino)propanenitrile
Overview
Description
2-(Azetidin-3-yl(methyl)amino)propanenitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Azetidin-3-yl(methyl)amino compounds are integral in the synthesis of various heterocyclic substances. For instance, they are used in the facile and practical synthesis of compounds like 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which has clinical applications as an anti-asthma agent (Sano et al., 1995).
- The synthesis of azetidines, including 3-amino-2-phenylazetidine and its analogs, has been reported, highlighting the significance of azetidin-3-yl(methyl)amino compounds in producing azetidines with potential biological activity (Wells & Tarwater, 1971).
Applications in Medicinal Chemistry
- Azetidin-3-yl(methyl)amino derivatives are important in the synthesis of antibacterial agents. For example, 7-azetidinylquinolones with varied substituents demonstrate the effects of chirality on potency and in vivo efficacy relative to racemic mixtures (Frigola et al., 1995).
- These compounds are used to synthesize azetidines and azetidin-2-ones, which are precursors of various bioactive molecules, including antibacterials and other pharmacologically relevant substances (Singh et al., 2008).
Material Science and Polymer Applications
- In material science, azetidine-containing compounds like 3-azetidinyl propanol are synthesized and used in polyurethane prepolymers for self-curable aqueous-based polyurethane dispersions, demonstrating the versatility of azetidin-3-yl(methyl)amino compounds in advanced material applications (Wang et al., 2006).
Bioorganic Chemistry
- In bioorganic chemistry, these compounds play a role in the synthesis of chiral donor–acceptor azetines, leading to the formation of amino acid derivatives, highlighting their importance in the synthesis of peptides and natural products (Marichev et al., 2019).
Catalysis and Synthetic Methodology
- Azetidin-3-yl(methyl)amino compounds are used in catalytic asymmetric addition reactions, showing potential in organic synthesis methodologies. For example, they have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).
Mechanism of Action
Target of Action
It is known that azetidine derivatives have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
Azetidine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative .
Biochemical Pathways
Azetidine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of 2-(azetidin-3-yl(methyl)amino)propanenitrile is 1392 g/mol, which may influence its bioavailability.
Result of Action
Azetidine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific structure and target .
Properties
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(3-8)10(2)7-4-9-5-7/h6-7,9H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSQNNINFBDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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